3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE
Description
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-(3,4-dimethylphenyl)sulfonylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-9-22(16-19(18)2)30(28,29)24-11-10-23(25-26-24)27-14-12-21(13-15-27)17-20-6-4-3-5-7-20/h3-11,16,21H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAVZRYOULOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyridazine Ring Formation: The pyridazine ring is constructed via a condensation reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridazine rings.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Activation of intrinsic apoptotic pathway |
A study demonstrated that the compound induces apoptosis in cancer cells via the intrinsic pathway, leading to significant cell death in treated populations.
Antimicrobial Properties
The benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against microbial strains:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Inhibitory effect observed |
Research on similar compounds has indicated that they can inhibit the growth of various bacterial strains, suggesting further investigation into this compound's antimicrobial properties is warranted.
Case Study 1: Anticancer Mechanism
A recent study evaluated the anticancer efficacy of pyridazine derivatives similar to this compound. The findings indicated that treatment with these compounds resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Neuroimaging Applications
Research on piperazine derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This suggests potential applications in neurological research and diagnostics.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues from Literature
The evidence highlights several pyridazine-based compounds with varying substituents (Table 1). For example:
- I-6230 and I-6232 () feature pyridazine cores linked to phenethylamino benzoate groups, differing in methyl substitution.
- 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine () shares a piperidine substituent but incorporates a pyrazolopyrimidine core instead of pyridazine.
Table 1: Structural Comparison of Pyridazine-Related Compounds
Key Observations :
- The target compound’s sulfonyl group (polar, electron-withdrawing) contrasts with the sulfanyl group in (less polar, electron-donating), which may influence solubility and target interactions .
Impact of Sulfur-Containing Substituents
Sulfur-based functional groups are critical for modulating physicochemical and pharmacological properties:
- 3,4-Dimethylbenzenesulfonyl (target compound): Enhances polarity and metabolic stability due to sulfonyl’s strong electron-withdrawing nature. This group is absent in and compounds.
Comparative Physicochemical Properties
Theoretical calculations based on molecular formulas reveal:
- Molecular Weight : The target compound (409.5 g/mol) is heavier than I-6230 (386.44 g/mol) and the pyrazolopyrimidine derivative (339.46 g/mol), suggesting higher complexity and possible challenges in bioavailability.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural analogs provide insights:
- Pyridazine Derivatives () : Ethyl benzoate derivatives (e.g., I-6230) are reported as kinase inhibitors, suggesting the target compound’s pyridazine core could share similar target profiles .
- Piperidine Substituents : Benzylpiperidine may enhance CNS penetration compared to unsubstituted piperidine, as seen in neuroactive compounds .
Biological Activity
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure incorporates a pyridazine core with a benzylpiperidine moiety and a dimethylbenzenesulfonyl group, which contribute to its pharmacological properties. The molecular formula is , and it has a molar mass of approximately 348.47 g/mol.
The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a selective monoamine releasing agent, similar to other piperidine derivatives, potentially influencing mood and cognitive functions.
Antiproliferative Effects
Recent studies have indicated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown submicromolar activity in inhibiting the proliferation of MIA PaCa-2 pancreatic cancer cells through modulation of mTORC1 signaling pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 | < 1 | mTORC1 inhibition, increased autophagy |
| A549 (Lung Cancer) | 1.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.8 | Cell cycle arrest |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, likely through NMDA receptor antagonism. This mechanism is critical in preventing excitotoxicity associated with neurodegenerative diseases .
Case Studies
- Study on Anticancer Properties : A study published in Cancer Research evaluated the efficacy of a related piperidine derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent.
- Neuroprotection in Animal Models : In an animal model of ischemic stroke, administration of the compound showed reduced infarct size and improved neurological outcomes, indicating its potential as a therapeutic agent for stroke recovery.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylpiperidine moiety have been shown to enhance selectivity and potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against cancer cells |
| Alteration of sulfonyl group position | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for obtaining high-purity 3-(4-benzylpiperidin-1-yl)-6-(3,4-dimethylbenzenesulfonyl)pyridazine?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and sulfonylation is typically employed. Key steps include:
- Piperidine functionalization : Introducing the 4-benzyl group via reductive amination or alkylation under inert conditions .
- Pyridazine sulfonylation : Using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity at the 6-position .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzylpiperidinyl and sulfonyl group positions) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] or [M–H] ions) and detect synthetic byproducts .
- HPLC with UV detection : For assessing purity and identifying trace impurities (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods (e.g., ATPase activity measurement) .
- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Mechanistic deconvolution : Use RNA sequencing or proteomics to identify differential target expression in responsive vs. non-responsive cell lines .
- Pharmacokinetic profiling : Assess cellular uptake via LC-MS/MS to rule out bioavailability issues .
- Dose-response refinement : Employ Hill slope analysis to distinguish between on-target vs. off-target effects .
Q. What strategies optimize the compound’s selectivity for a specific molecular target?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the benzylpiperidinyl or sulfonyl groups. For example:
- Replace the 3,4-dimethylbenzenesulfonyl group with halogenated analogs to enhance hydrophobic interactions .
- Introduce steric hindrance in the piperidine ring to reduce off-target binding .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
Q. How can enantiomeric purity of chiral intermediates be ensured during synthesis?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol gradients to separate enantiomers .
- Circular dichroism (CD) spectroscopy : Validate enantiomeric excess (ee) post-purification .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like piperidine alkylation to control stereochemistry .
Q. What experimental designs are recommended for assessing metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
- In vivo pharmacokinetics : Conduct cassette dosing in rodents to measure , , and AUC .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Force field calibration : Re-parameterize docking software using experimental data (e.g., ITC-measured values) .
- Crystal structure validation : Attempt co-crystallization with the target protein to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
Q. What validation steps are critical when translating in vitro potency to in vivo efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
